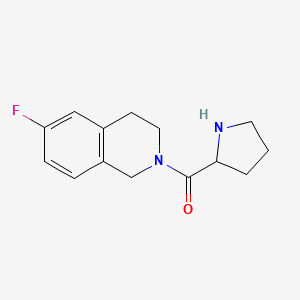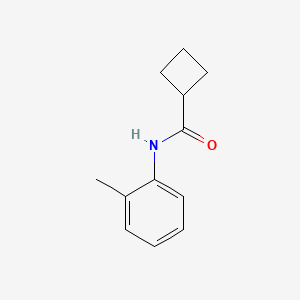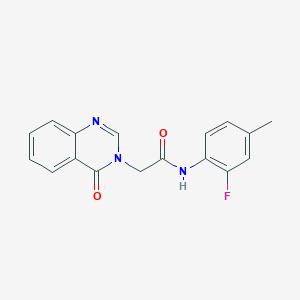
N-(2-hydroxyphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)cyclobutanecarboxamide, also known as HPCA, is a chemical compound that has been gaining increasing attention in the scientific community due to its potential therapeutic applications. HPCA belongs to the class of compounds known as cyclobutanecarboxamides, which are known to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(2-hydroxyphenyl)cyclobutanecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of COX-2, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage. Furthermore, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized through a multistep process using readily available starting materials. In addition, this compound has been found to exhibit a range of biological activities, making it a versatile compound for use in various experiments.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-hydroxyphenyl)cyclobutanecarboxamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of this compound-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Furthermore, the anticancer activity of this compound could be further explored for the development of anticancer drugs. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be achieved through a multistep process involving the reaction of 2-hydroxybenzaldehyde with cyclobutanecarboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, this compound has been found to exhibit antioxidant activity by scavenging free radicals, which are known to cause cellular damage and contribute to the development of various diseases. This makes this compound a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Furthermore, this compound has been found to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This makes this compound a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-7-2-1-6-9(10)12-11(14)8-4-3-5-8/h1-2,6-8,13H,3-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFZOGDWUYFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)


![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)

